

Comparative Stability Guide: Nitrated vs. Non-Nitrated Phenylalanine

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Compound of Interest

Compound Name: *Boc-2,4-Dinitro-D-phenylalanine*

CAS No.: *1212864-47-5*

Cat. No.: *B1372723*

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Executive Summary

4-Nitro-L-Phenylalanine (

) exhibits a distinct stability profile compared to its canonical counterpart, L-Phenylalanine (Phe).[1] While Phe is chemically robust but metabolically susceptible to hydroxylation,

reverses this paradigm: it is metabolically inert to standard phenylalanine hydroxylase (PAH) activity but chemically susceptible to reduction.[1]

This guide details the physicochemical divergences, stability under synthetic/biological stress, and experimental validation protocols for researchers utilizing

as a spectroscopic probe or non-canonical building block.[1]

Physicochemical & Electronic Properties[1][2]

The stability divergence between Phe and

stems from the Hammett substituent constant (

) of the nitro group. The nitro group () is a strong electron-withdrawing group (EWG) with a of approximately +0.78.

Electronic Impact on Stability

- L-Phenylalanine: The phenyl ring is electron-rich (-system), making it a target for electrophilic aromatic substitution (e.g., oxidation by reactive oxygen species).[1]
- 4-Nitro-L-Phenylalanine: The group pulls electron density away from the ring. This "deactivation" protects the ring from electrophilic attack (oxidative stability) but renders the nitro group itself vulnerable to reduction.

Comparative Data Table

Property	L-Phenylalanine (Phe)	4-Nitro-L-Phenylalanine ()	Impact on Stability/Application
Molecular Weight	165.19 Da	210.19 Da	Mass shift detectable by MS.
Electronic Nature	Electron-Rich (-donor)	Electron-Poor (-acceptor)	acts as a fluorescence quencher.
pKa (-COOH)	1.83	~1.6 - 1.7 (Predicted)	EWG increases acidity of carboxyl group.
pKa (-NH)	9.13	~8.9 - 9.0 (Predicted)	EWG decreases basicity of amine.
Fluorescence	nm / nm	Non-Fluorescent (Quencher)	is photostable but quenches Trp/Tyr.
Hydrophobicity	High	Moderate	Nitro group adds polarity; alters solubility.

Chemical Stability Profile

A. Oxidative Stability (ROS Resistance)

Verdict:

is superior to Phe.

- Mechanism: In biological systems, Phe is oxidized by hydroxyl radicals () or peroxynitrite ()

) to form ortho/meta-Tyrosine or nitro-Tyrosine.[1]

- Evidence: The electron-deficient ring of

resists further nitration or hydroxylation. It is essentially the thermodynamic "dead end" of Phe oxidation.

B. Reductive Stability

Verdict:

is inferior to Phe.

- Mechanism: The nitro group is easily reduced to an amine (

) by:

- Chemical Reagents: Sodium dithionite (

), catalytic hydrogenation (

), or Tin(II) chloride.[1]

- Implication: Care must be taken during peptide synthesis cleavage if scavengers like ethanedithiol (EDT) are used under harsh conditions, though it is generally stable to standard TFA cleavage.[1]

C. Solid-Phase Peptide Synthesis (SPPS) Compatibility

Verdict:Equivalent. Both amino acids are stable under standard Fmoc and Boc deprotection cycles.

- Acid Stability:

withstands 95% TFA (trifluoroacetic acid) and HF (hydrogen fluoride) cleavage cocktails.

- Base Stability: Stable to 20% Piperidine (Fmoc deprotection).

Biological & Enzymatic Stability[1]

Metabolic Inertness (The "Stealth" Effect)

The most critical biological difference is susceptibility to Phenylalanine Hydroxylase (PAH).

- L-Phe: Rapidly converted to L-Tyrosine by PAH (liver metabolism).[2]
- : The para-position is blocked by the nitro group. It acts as a competitive inhibitor or non-substrate, granting it significantly longer half-life in proteolytic-free environments.[1]

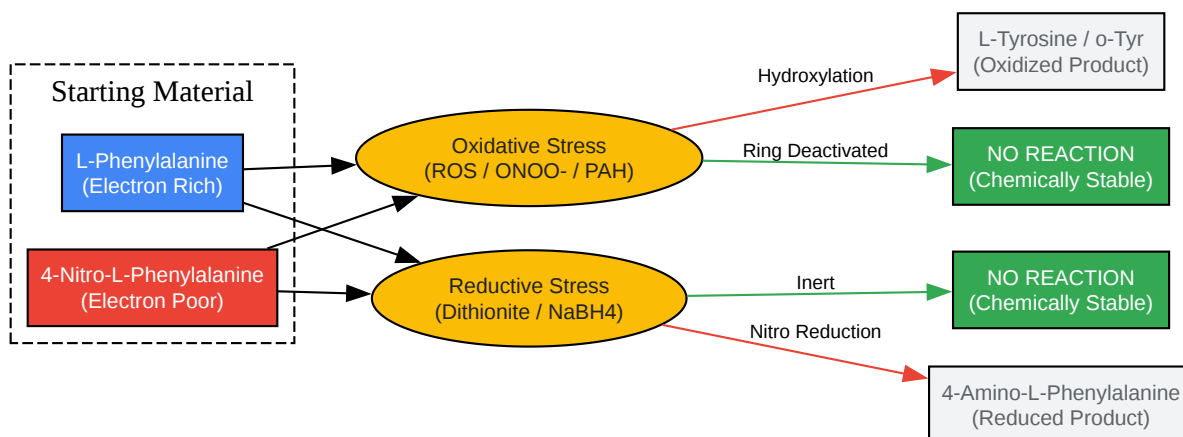
Proteolytic Stability

While the side chain is modified, the peptide backbone of

-containing peptides remains susceptible to broad-spectrum proteases (e.g., Proteinase K), though the rate of cleavage by chymotrypsin (which targets aromatic residues) may be altered due to the electronic changes in the binding pocket.

Visualizing the Stability Pathways

The following diagram illustrates the divergent degradation pathways for both amino acids.



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Figure 1: Divergent stability profiles.[1] Phe degrades under oxidation; Nitro-Phe degrades under reduction.

Experimental Protocol: Stability Validation

To validate the stability of

in your specific drug carrier or peptide sequence, use this self-validating HPLC-MS workflow.

Materials

- Control: L-Phenylalanine (1 mM).
- Test: 4-Nitro-L-Phenylalanine (1 mM).
- Stressors:
 - Oxidative:
(10 mM) +
(Fenton's Reagent).
 - Reductive: Sodium Dithionite (10 mM) in phosphate buffer pH 7.4.

Step-by-Step Methodology

- Preparation: Dissolve amino acids in Phosphate Buffered Saline (PBS).
- Incubation: Treat aliquots with Oxidative and Reductive stressors for 1, 4, and 24 hours at 37°C.
- Quenching: Stop oxidative reactions with Methionine; stop reductive reactions by aeration/dilution.
- Analysis (LC-MS):
 - Column: C18 Reverse Phase.
 - Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid).
 - Detection: Monitor Total Ion Current (TIC).
 - Look for Mass Shift -16 Da (Reduction:

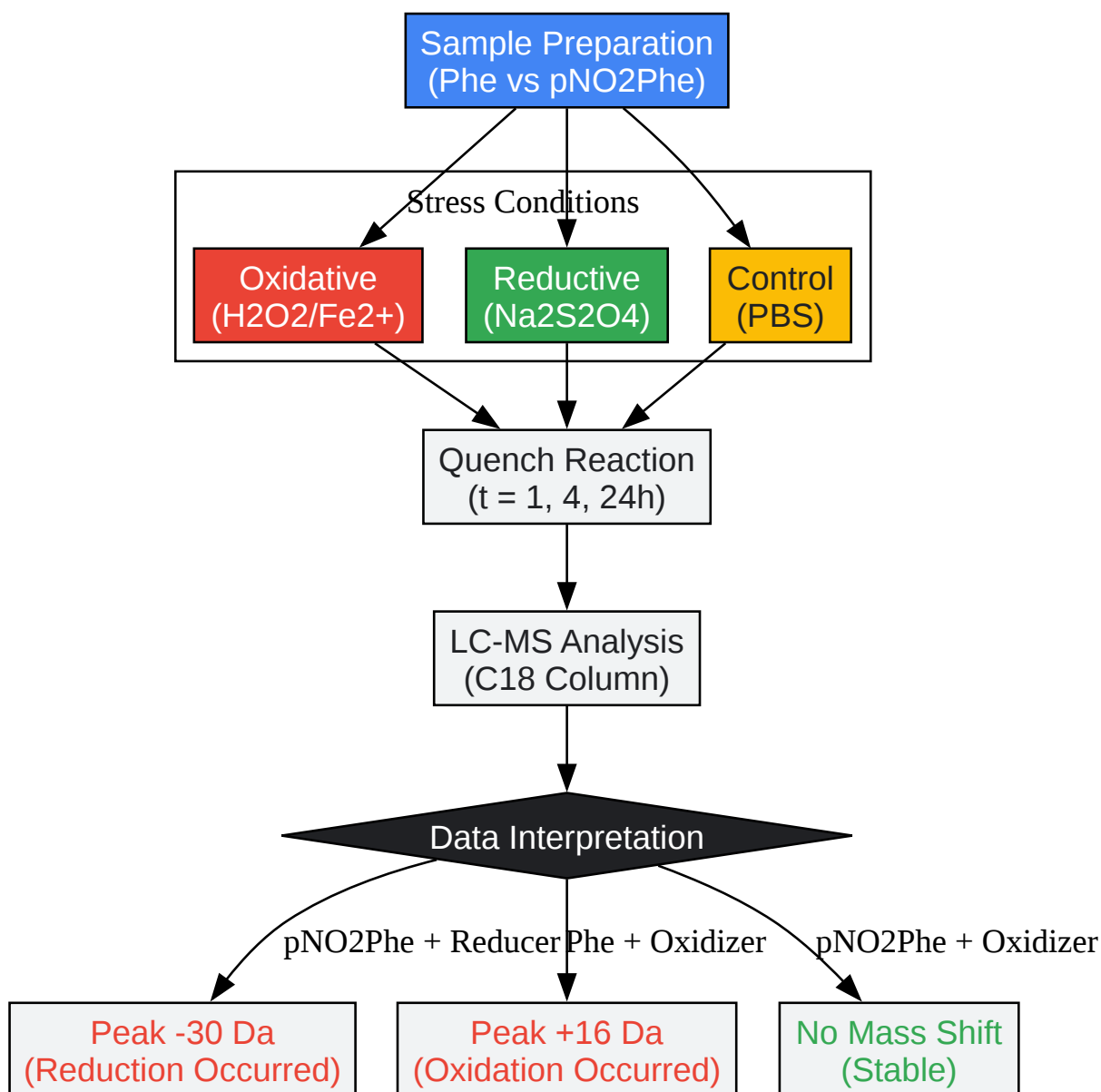
is -30 loss + 2H gain? No,

[46] to

[16] is -30 Da mass shift).[1]

- Look for Mass Shift +16 Da (Oxidation: Phe Tyr).

Workflow Diagram



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Figure 2: LC-MS workflow for verifying chemical stability.

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